molecular formula C7H6N2S B194830 2-Mercaptobenzimidazole CAS No. 583-39-1

2-Mercaptobenzimidazole

Cat. No.: B194830
CAS No.: 583-39-1
M. Wt: 150.20 g/mol
InChI Key: YHMYGUUIMTVXNW-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Mercaptobenzimidazole can interact with various biomolecules. For instance, it has been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD), forming a complex through hydrogen bonds and van der Waals forces . This interaction causes some microenvironmental and secondary structure changes in Cu/ZnSOD .

Cellular Effects

The interaction of this compound with Cu/ZnSOD can result in the inhibition of Cu/ZnSOD activity This suggests that this compound can influence cell function by modulating the activity of key enzymes

Molecular Mechanism

At the molecular level, this compound binds into the Cu/ZnSOD interface of two subdomains, causing changes in the enzyme’s structure and function . This binding interaction could potentially lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a protective film formed by this compound on an aluminum alloy surface maintained 65% inhibiting efficiency after one day, but this efficiency dropped to 21% after 14 days due to electrolyte ingress .

Transport and Distribution

The compound’s ability to form a protective film on metal surfaces suggests that it may be capable of localizing to specific areas within a system .

Subcellular Localization

Given its ability to interact with enzymes such as Cu/ZnSOD , it’s possible that the compound may localize to areas of the cell where these enzymes are present.

Chemical Reactions Analysis

2-Mercaptobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,3-dihydrobenzimidazole-2-thione
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InChI

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
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InChI Key

YHMYGUUIMTVXNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2
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Molecular Formula

C7H6N2S
Record name 2-MERCAPTOBENZIMIDAZOLE
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Related CAS

3030-80-6 (zinc[2:1] salt)
Record name 2-Benzimidazolethiol
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DSSTOX Substance ID

DTXSID9025536
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Molecular Weight

150.20 g/mol
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Physical Description

2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992)
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Density

1.42 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg]
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CAS No.

583-39-1
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Melting Point

577 to 579 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that 2-mercaptobenzimidazole derivatives can inhibit key enzymes involved in inflammation, such as 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) []. By inhibiting these enzymes, these derivatives effectively reduce the production of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandins [].

A: Yes, certain this compound derivatives, like MBAA5, have demonstrated an ability to inhibit gastric H+/K+ ATPase []. This enzyme plays a crucial role in gastric acid secretion, and its inhibition contributes to gastroprotective effects.

A: this compound forms a protective film on metal surfaces by chemisorption. It reacts with the metal, forming copper 2-mercaptobenzimidazolates in the case of copper, which effectively prevent corrosive agents from reaching the metal surface [].

ANone: The molecular formula of this compound is C7H6N2S, and its molecular weight is 150.20 g/mol.

ANone: Researchers utilize a range of spectroscopic methods for structural characterization:

  • FTIR: Identifies functional groups based on their characteristic vibrations [, , , , , ].
  • NMR (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure [, , , , , ].
  • UV-Visible Spectroscopy: Analyzes the absorption and transmission of light through the compound, offering insights into its electronic structure [, ].

A: Studies show that the inhibition efficiency of this compound decreases with increasing temperature []. This behavior suggests that the adsorption of the compound on the metal surface is weakened at higher temperatures.

A: Research indicates that 2-MBI promotes adhesion by undergoing a ring-opening reaction with epoxy groups present in materials like epoxy resins []. This reaction leads to the formation of a strong interfacial layer that enhances the adhesion between the epoxy resin and metallic surfaces like copper and iron.

A: In the two-phase catalyzed S-substitution reaction of this compound, low KOH concentration favors the selective substitution of the hydrogen atom attached to the sulfur atom with α-bromo-m-xylene []. This selectivity is crucial for controlling the reaction outcome and obtaining the desired product.

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